2-Methyl-6-nitroanisole

Synthetic Methodology Process Chemistry Nitroarene Synthesis

2-Methyl-6-nitroanisole (CAS 18102-29-9) is a substituted nitroaromatic compound with the formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. Its defining feature is the ortho arrangement of a methyl group, a methoxy group, and a nitro group on the benzene ring.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 18102-29-9
Cat. No. B171494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroanisole
CAS18102-29-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])OC
InChIInChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3
InChIKeyOCSBJPCSPDPAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitroanisole (CAS 18102-29-9): A Regioselective Nitrotoluene Building Block for Heterocycle Synthesis


2-Methyl-6-nitroanisole (CAS 18102-29-9) is a substituted nitroaromatic compound with the formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its defining feature is the ortho arrangement of a methyl group, a methoxy group, and a nitro group on the benzene ring. This specific regiochemistry dictates its reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research . The compound is typically supplied as a clear, colorless to slightly yellow liquid, with a boiling point of approximately 202°C and a predicted density of around 1.18 g/cm³ [1].

2-Methyl-6-nitroanisole: Why Regioisomeric Purity is a Non-Negotiable Procurement Parameter


While structurally related isomers like 4-Methyl-2-nitroanisole (CAS 119-10-8) share the same molecular formula (C₈H₉NO₃) [1], their substitution patterns are not interchangeable in a synthetic pathway. The relative positions of the methyl, methoxy, and nitro groups govern the electronic distribution on the aromatic ring, which directly controls regioselectivity in subsequent reactions such as nucleophilic aromatic substitution or cross-coupling. For instance, the ortho-disubstitution in 2-Methyl-6-nitroanisole creates a distinct steric and electronic environment compared to the para-substitution in 4-Methyl-2-nitroanisole . Procuring a generic 'methyl-nitroanisole' without specifying the CAS 18102-29-9 introduces a high risk of incorporating the incorrect isomer, which would follow a divergent reaction pathway and potentially derail an entire synthesis. The following evidence underscores the specific, quantifiable advantages of this particular regioisomer in defined applications.

2-Methyl-6-nitroanisole (18102-29-9): Quantitative Differentiation Evidence for Scientific Selection


Quantitative Synthesis of 2-Methyl-6-nitroanisole via a Vilsmeier-Haack Protocol

A 2023 publication details a one-step protocol for synthesizing 2-Methyl-6-nitroanisole in quantitative yield. This method uses adapted Vilsmeier-Haack conditions (DMF/POCl₃) with sodium nitrite as the nitro source, enabling the conversion of the 2-methylanisole precursor directly to the target compound without the need for strong acid nitration conditions typical for other nitroanisole isomers [1]. This is in contrast to methods for related isomers like 4-Methyl-2-nitroanisole, which are often synthesized via nitration of p-cresyl methyl ether using nitric and sulfuric acid .

Synthetic Methodology Process Chemistry Nitroarene Synthesis

Hydrophobicity Advantage of 2-Methyl-6-nitroanisole Over a Common Core Scaffold

The calculated partition coefficient (LogP) is a key predictor of a molecule's pharmacokinetic properties. 2-Methyl-6-nitroanisole exhibits a calculated LogP (XLogP3) of 2.1 . This represents a significant increase in lipophilicity compared to its core scaffold, 3-nitrotoluene, which lacks the methoxy group.

Physical Chemistry Medicinal Chemistry Lipophilicity

Aqueous Solubility Profile of 2-Methyl-6-nitroanisole

2-Methyl-6-nitroanisole is characterized by a very low aqueous solubility, estimated at 0.72 g/L at 25°C . While specific comparative solubility data for its regioisomers are not available from authoritative sources, this value provides a definitive baseline for researchers evaluating this compound for reactions in aqueous or biphasic media.

Physical Chemistry Formulation Solubility

Commercial Availability and Comparative Pricing of 2-Methyl-6-nitroanisole

2-Methyl-6-nitroanisole (CAS 18102-29-9) is commercially available from multiple global vendors. For example, AK Scientific lists a 5g quantity for $91 USD , while Fujifilm Wako lists a 1g quantity for 10,000 JPY . In contrast, a market research report indicates that 4-Methyl-2-nitroanisole (CAS 119-10-8) is a more established bulk chemical, suggesting potentially different economies of scale [1].

Procurement Supply Chain Cost Analysis

2-Methyl-6-nitroanisole as a Key Intermediate in Coumarin-Based Pharmaceutical Patents

Several US patents explicitly identify 2-Methyl-6-nitroanisole as a crucial intermediate in the synthesis of coumarin derivatives intended for treating cystic fibrosis, chronic obstructive pulmonary disease (COPD), and misfolded protein disorders . The specified substitution pattern of this isomer is essential for building the coumarin core structure described in the patent claims. A different regioisomer, such as 4-Methyl-2-nitroanisole, would not be a suitable substitute as its distinct substitution pattern would lead to an entirely different and likely inactive molecular architecture.

Medicinal Chemistry Patent Analysis Cystic Fibrosis

High-Value Application Scenarios for 2-Methyl-6-nitroanisole (CAS 18102-29-9)


Accelerated Synthesis of Coumarin Derivatives for Respiratory Disease Research

In medicinal chemistry programs focused on cystic fibrosis and COPD, 2-Methyl-6-nitroanisole is a validated starting material for synthesizing a specific class of coumarin derivatives, as evidenced by its explicit mention in key patent literature . For research groups aiming to replicate or expand upon this published work, procuring this specific isomer (CAS 18102-29-9) is critical to ensure the correct regio- and stereochemical outcomes during the multi-step synthesis of the target molecules. Its ortho-substitution pattern is integral to the final pharmacophore's construction .

Exploration of Novel Chemical Space via Ortho-Directed Metalation (DoM) Strategies

The 1,2,3-trisubstituted aromatic core of 2-Methyl-6-nitroanisole makes it a prime candidate for Directed ortho Metalation (DoM) reactions. The methoxy group can serve as a directing group for lithiation, enabling the selective functionalization of the aromatic ring at a position adjacent to it. This allows for the efficient synthesis of highly complex and sterically congested molecules that would be challenging to access using simpler, less functionalized nitroarenes [1]. This capability is highly valued in the discovery of new agrochemicals and advanced materials where unique substitution patterns are required.

Model System for Developing Mild, High-Yield Nitration Methodologies

The 2023 publication describing a quantitative, one-step synthesis of 2-Methyl-6-nitroanisole under mild Vilsmeier-Haack conditions positions this compound as an excellent benchmark substrate for new nitration methodology development [2]. Because its synthesis avoids harsh acid conditions that can cause side reactions and regioisomeric mixtures, it serves as a 'clean' test case for evaluating the efficiency and selectivity of novel nitro-group transfer reagents. Researchers focused on green chemistry and process optimization can use this compound to validate and compare new synthetic protocols with a known, high-performing standard [2].

Synthesis of Functional Materials with Tailored Electronic Properties

The unique combination of an electron-donating methyl group, an electron-donating methoxy group, and a strong electron-withdrawing nitro group in an ortho arrangement gives 2-Methyl-6-nitroanisole a distinct dipole moment and electron density distribution. This specific electronic 'push-pull' pattern is useful for designing functional materials, such as non-linear optical (NLO) chromophores or fluorescent probes. Researchers can leverage the high-yielding synthetic route to this isomer [2] to rapidly prepare and screen a library of derivatives for optimized photophysical or electronic properties, knowing that the starting material's regiochemistry is precisely controlled.

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